(2R,6S)-12-pyrrolidin-1-yl-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene 7,7-dioxide
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Overview
Description
(6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide is a complex bicyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a pyrrolopyrimidine core, and a thiopyrano ring with a 6,6-dioxide functional group. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the pyrrolidine ring and the thiopyrano ring. The final step involves the oxidation of the thiopyrano ring to form the 6,6-dioxide functional group. Reaction conditions often include the use of strong oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The thiopyrano ring can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
Chemistry
In chemistry, (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications .
Medicine
In medicine, (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering .
Mechanism of Action
The mechanism of action of (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and thiopyrano ring play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the functional groups attached to the rings.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar core structure but with different substituents and ring fusion patterns.
Pyrazolo[1,5-a]pyrimidines: These compounds feature a fused pyrazole ring, offering different chemical and biological properties.
Uniqueness
The uniqueness of (6aS,9aR)-2-(pyrrolidin-1-yl)-5,6a,7,8,9,9a-hexahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine 6,6-dioxide lies in its specific combination of rings and functional groups. The presence of the thiopyrano ring with a 6,6-dioxide functional group sets it apart from other similar compounds, providing distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(2R,6S)-12-pyrrolidin-1-yl-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c18-20(19)8-9-5-15-13(17-3-1-2-4-17)16-12(9)10-6-14-7-11(10)20/h5,10-11,14H,1-4,6-8H2/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUGVVYWXPPUQV-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3CS(=O)(=O)C4CNCC4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C3CS(=O)(=O)[C@@H]4CNC[C@@H]4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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